molecular formula C12H21NO2 B1398167 tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1549912-21-1

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1398167
CAS No.: 1549912-21-1
M. Wt: 211.3 g/mol
InChI Key: COUZDDDNQCVUDL-UHFFFAOYSA-N
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Description

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C12H21NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for the preparation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-Butyl nitrite for oxidative reactions and reducing agents for reduction reactions . Substitution reactions often involve alkyl halides, sulfonyl chlorides, and benzoyl chloride under mild conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyrroles .

Scientific Research Applications

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives such as:

  • N-alkoxycarbonyl pyrroles
  • N-sulfonyl pyrroles
  • N-acylpyrroles

Uniqueness

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific tert-butyl ester group and hexahydrocyclopenta[c]pyrrole structure.

Biological Activity

Introduction

tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 926276-08-6) is a compound belonging to the class of fused pyrrole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₂
  • Molecular Weight : 211.31 g/mol
  • IUPAC Name : rel-tert-butyl (3aR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • Purity : 96%

Biological Activity Overview

Fused pyrrole compounds, including this compound, have been studied for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities and research findings related to this compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrrole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that certain pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Case Study : A study assessing a series of fused pyrroles found that compounds similar to tert-butyl hexahydrocyclopenta[c]pyrrole showed promising activity against HepG2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The IC₅₀ values for these compounds ranged from 100 to 200 μg/mL, indicating effective cytotoxicity .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that pyrrole derivatives can activate apoptotic pathways by upregulating caspases and downregulating anti-apoptotic proteins .
  • Antioxidant Activity : Many fused pyrroles exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer progression .
  • Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer pathways, confirming their potential as therapeutic agents .

Pharmacological Studies

The pharmacological profile of this compound has been explored in various studies:

Study FocusFindings
Anticancer ActivitySignificant cytotoxic effects against HepG2 and EACC cell lines with IC₅₀ values indicating efficacy.
Apoptotic Pathway ModulationEnhanced activation of caspase pathways leading to increased apoptosis in treated cells.
Antioxidant PotentialDemonstrated ability to scavenge free radicals in DPPH assays, suggesting protective effects against oxidative damage.

Properties

IUPAC Name

tert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-9-5-4-6-10(9)8-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZDDDNQCVUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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